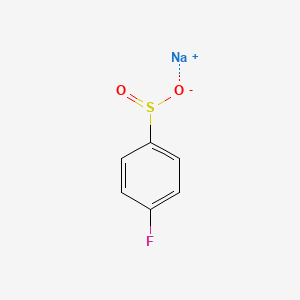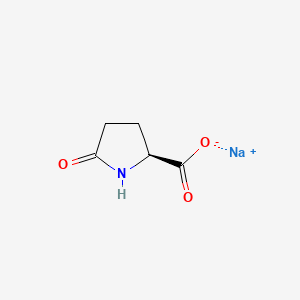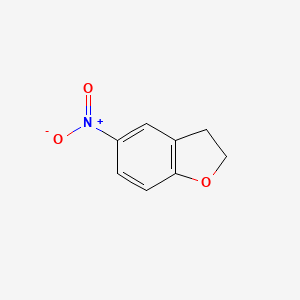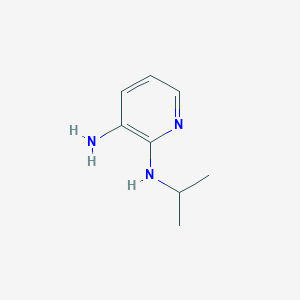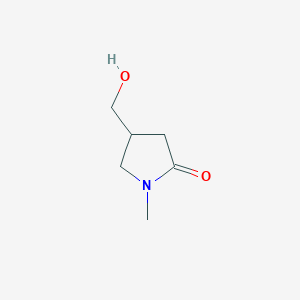
4-(羟甲基)-1-甲基吡咯烷-2-酮
描述
The compound "4-(Hydroxymethyl)-1-methylpyrrolidin-2-one" is a derivative of pyrrolidine, which is a five-membered lactam structure. Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds, such as antibiotics, antidepressants, and drugs for neurodegenerative diseases . The hydroxymethyl group at the 4-position introduces a functional handle that can be utilized in further chemical transformations.
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves starting from natural amino acids or their lactam derivatives. For instance, the synthesis of 4-substituted pyrrolidin-2-one derivatives can be achieved through multistep synthesis from chiral natural intermediates . A novel synthesis route for a related compound, (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine, was developed from trans-4-hydroxy-L-proline, highlighting the use of amino acids as precursors . Similarly, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol was accomplished from N-protected (2S)-3,4-dehydroproline methyl esters . These methods demonstrate the versatility of pyrrolidine synthesis, which can be adapted to produce 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The substitution pattern on the ring, particularly at the 4-position, is crucial for the biological activity of these compounds. The stereochemistry of the substituents is also important, as it can affect the compound's interaction with biological targets . The synthesis of enantiomerically pure compounds is therefore a key aspect of research in this area.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, the synthesis of 4-alkoxy-2,2'-bipyrroles and 4-amino-2,2'-bipyrroles from 4-hydroxyproline involves a diversity-oriented strategy, demonstrating the potential for pyrrolidine derivatives to serve as building blocks for more complex structures . The synthesis of 4-fluoropyrrolidine derivatives from 4-hydroxyproline using double fluorination is another example of the chemical transformations that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrrolidine ring. For instance, the introduction of a hydroxymethyl group can increase the solubility in polar solvents, which is beneficial for subsequent chemical reactions. The presence of chiral centers in these molecules also affects their physical properties, such as optical rotation, which is an important parameter for the characterization of enantiomerically pure compounds .
科学研究应用
化学合成
4-(羟甲基)-1-甲基吡咯烷-2-酮及其衍生物在化学合成中得到了广泛探索。例如,它被用于合成各种生物活性化合物,如口服碳青霉烯类抗生素药物CS-834和抗抑郁剂罗利普兰(Jeong, Hwang, & Ahn, 2005)。另一个例子是它在合成甲基4-(1-甲基吡咯烷-2-基)-3-氧基丁酸酯和海格林中的应用,这些是曲梗生物碱的重要生物合成中间体(Ma et al., 2020)。
有机合成
在有机合成中,N-甲基吡咯烷-2-酮氢三溴化物(MPHT),一种衍生物,具有广泛的适用性。它用于各种有机化合物的溴化反应,氧化和环氧环开反应,以及烯烃转化为氮杂环丙烷,突显了其环保特性(Jain & Sain, 2010)。
药物应用
4-(羟甲基)-1-甲基吡咯烷-2-酮的衍生物已经在药物应用中找到了用武之地。例如,一种4-(羟甲基)二芳基海达唑衍生物被确认为一种选择性雄激素受体调节剂,在药物化学应用中显示出潜力(Nique et al., 2012)。
材料科学
在材料科学中,这种化合物的衍生物被用作荧光探针,用于监测自由基聚合过程。这种应用对于理解和控制各种工业和研究环境中的聚合过程至关重要(Wróblewski et al., 1999)。
防腐蚀
从1-甲基吡咯烷-2-酮衍生的新型阳离子表面活性剂系列已被评估为碳钢管道在油气井中的防腐蚀剂。这说明了它在工业应用中的潜力,特别是在防止材料降解方面(Hegazy et al., 2016)。
属性
IUPAC Name |
4-(hydroxymethyl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-3-5(4-8)2-6(7)9/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJLDXOAORTQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619993 | |
| Record name | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59887-20-6 | |
| Record name | 4-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59887-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)

